molecular formula C11H10O B091520 1-Methyl-2-naphthol CAS No. 1076-26-2

1-Methyl-2-naphthol

Cat. No. B091520
CAS RN: 1076-26-2
M. Wt: 158.2 g/mol
InChI Key: BBOCZFGVXFNCTC-UHFFFAOYSA-N
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Description

1-Methyl-2-naphthol, also known as 1-methylnaphthalen-2-ol, is a compound with the molecular formula C11H10O . It has a molecular weight of 158.20 g/mol . The IUPAC name for this compound is 1-methylnaphthalen-2-ol .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-naphthol consists of a naphthalene ring with a methyl group (CH3) attached at the 1-position and a hydroxyl group (OH) at the 2-position . The InChI string representation of the molecule is InChI=1S/C11H10O/c1-8-10-5-3-2-4-9 (10)6-7-11 (8)12/h2-7,12H,1H3 .


Physical And Chemical Properties Analysis

1-Methyl-2-naphthol has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 0 . The topological polar surface area is 20.2 Ų . The heavy atom count is 12 . The complexity of the molecule is 155 .

Scientific Research Applications

Multifunctional Material Systems (MFMS)

1-Methyl-2-naphthol is studied for its potential in developing efficient MFMS . These systems utilize composite materials for their desirable properties and stability. The type and position of substituents on 1-naphthols, like 1-Methyl-2-naphthol, significantly influence their reactivity and properties. They are considered for applications as anti-corrosion materials and for Non-Linear Optical (NLO) devices due to their high stability and polarity .

Hair-Dyeing Industry

In the cosmetic industry, derivatives of 1-naphthol, including 1-Methyl-2-naphthol, are used in hair-dyeing formulations. The compound’s structural properties contribute to the dye’s performance, providing lasting and vibrant color .

Spectrophotometric Detection of Transition Metals

1-Methyl-2-naphthol derivatives, such as 2-nitroso-1-naphthol, are utilized in the spectrophotometric detection of transition metals. This includes the identification and quantification of metals like ruthenium, palladium, and cobalt , which are crucial in various industrial and research applications .

Polymer Synthesis

Polymers based on 1-naphthols are of specific interest due to their unique properties. 1-Methyl-2-naphthol can be a component in polymer synthesis, contributing to the creation of materials with enhanced characteristics for a wide range of applications .

Catalysis

1-Methyl-2-naphthol is involved in catalytic processes, such as the one-pot synthesis of heterocyclic compounds. It acts as a substrate in reactions facilitated by magnetically recoverable core-shell nanocomposites, which are significant for green chemistry due to their operational simplicity and minimal chemical waste .

Synthesis of Vitamin K3

In pharmaceutical manufacturing, 1-Methyl-2-naphthol is used in the selective synthesis of Vitamin K3. This process involves liquid-phase oxidation and is catalyzed by materials like NbSBA-15, showcasing the compound’s versatility in medicinal chemistry applications .

Future Directions

1-Naphthols, including 1-Methyl-2-naphthol, have potential applications in the development of efficient multifunctional material systems (MFMS) due to their useful properties and good stability . They could be used as anti-corrosion materials and as very good materials for NLO devices due to the high stability of the aromatic structure coupled with polarity given by the substituents .

properties

IUPAC Name

1-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCZFGVXFNCTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10148109
Record name 1-Methyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-naphthol

CAS RN

1076-26-2
Record name 1-Methyl-2-naphthol
Source ChemIDplus
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Record name 1076-26-2
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Record name 1-Methyl-2-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10148109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-2-NAPHTHOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main chemical reactions that 1-methyl-2-naphthol undergoes?

A1: 1-Methyl-2-naphthol exhibits reactivity typical of phenols and undergoes a variety of reactions. It can be readily alkylated, as demonstrated by its reaction with C1-C3 alcohols in the presence of an iron-chromium-silicon-potassium oxide catalyst. This reaction primarily yields alkylation at the 1-position. [] Notably, 1-methyl-2-naphthol undergoes a fascinating mild autoxidation in benzene, forming 1-methyl-1-hydroperoxynaphthalen-2(1H)-one as the sole product. [] This reactivity sets it apart from its analogs like 1-benzyl-2-naphthol, which remain unreactive under the same conditions.

Q2: Are there specific catalysts that promote particular reactions with 1-methyl-2-naphthol?

A2: Yes, different catalysts can significantly influence the reaction pathway of 1-methyl-2-naphthol. For example, while the iron-chromium-silicon-potassium oxide catalyst promotes alkylation, [] molybdenum hexacarbonyl catalyzes a ketol rearrangement in 1-hydroxy-1-methylnaphthalen-2(1H)-one, hindering epoxidation attempts with tert-butyl hydroperoxide. [] Additionally, alumina catalyzes the reaction between 1-methyl-2-naphthol and 1,1-diarylprop-2-yn-1-ols, producing a mixture of photochromic naphtho[1,2-b]pyrans and propenylidene-naphthalenones, a new class of merocyanine dyes. []

Q3: What interesting structural features are associated with 1-methyl-2-naphthol and its derivatives?

A3: A key structural feature of 1-methyl-2-naphthol derivatives is their ability to form intramolecular hydrogen bonds. This has been observed in 1-trityl-2-naphthol, 1-(1,1-diphenylethyl)-2-naphthol, and diphenylmethyl-2-naphthol, contributing to their stability against autoxidation. [] Conversely, the partially H-bonded nature of 1-benzyl-2-naphthol allows it to undergo specific oxidative coupling reactions. []

Q4: What are the potential applications of 1-methyl-2-naphthol and its derivatives?

A4: 1-Methyl-2-naphthol and its derivatives exhibit properties conducive to diverse applications. For instance, the photochromic naphtho[1,2-b]pyrans formed during its reaction with 1,1-diarylprop-2-yn-1-ols hold potential in photochromic materials. [] Furthermore, certain 2-dialkylamino-4-oxo-10-methyl-4H-naphtho[2,3-b]pyrans, synthesized from 1-methyl-2-naphthol, exhibit promising neurotropic activities, including sedative, anticonvulsant, and antidepressant effects. []

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